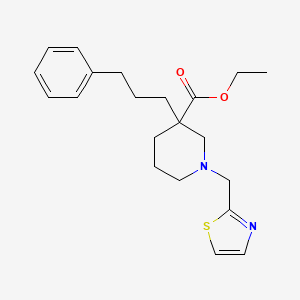
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells and immune cells. By inhibiting BTK, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate can block these signaling pathways and induce cell death in cancer cells and suppress the activity of immune cells in autoimmune diseases.
Biochemical and Physiological Effects:
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has demonstrated good tissue penetration and distribution, with high concentrations in lymphoid tissues, where BTK is highly expressed. ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate is its specificity for BTK, which makes it a promising candidate for the treatment of cancer and autoimmune diseases. However, like any other drug, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has its limitations. One of the main limitations is the potential for drug resistance, which can develop over time and limit the effectiveness of the treatment. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate may have off-target effects that could lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the development of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate. One potential direction is the combination of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate with other drugs to enhance its efficacy and overcome drug resistance. Another direction is the development of biomarkers to identify patients who are most likely to benefit from ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate treatment. Additionally, further studies are needed to determine the optimal dosing regimen and treatment duration for ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate in different types of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate involves several steps, including the reaction of 3-phenylpropylamine with 2-bromo-1-(thiazol-2-yl)ethanone to produce the intermediate compound. This is followed by the reaction of the intermediate with ethyl 3-piperidinecarboxylate to produce the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, this compound has shown potent anti-tumor activity in various types of cancer, including lymphoma, leukemia, and multiple myeloma. Additionally, ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate has shown efficacy in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Eigenschaften
IUPAC Name |
ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-2-25-20(24)21(11-6-10-18-8-4-3-5-9-18)12-7-14-23(17-21)16-19-22-13-15-26-19/h3-5,8-9,13,15H,2,6-7,10-12,14,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXJFDMBBZOISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=NC=CS2)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-phenylpropyl)-1-(1,3-thiazol-2-ylmethyl)-3-piperidinecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isoquinolinylmethyl)-N-methyl-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6062721.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(3,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6062722.png)
![3-(2,3-difluorophenyl)-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6062725.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}phenol](/img/structure/B6062737.png)
![3,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6062745.png)
![ethyl N-({[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}carbonyl)glycinate](/img/structure/B6062750.png)
![2-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B6062771.png)
![4-{3-[1-(4-biphenylylmethyl)-3-piperidinyl]propanoyl}morpholine](/img/structure/B6062776.png)
![5-chloro-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6062786.png)
![N~2~-[(2-nitrophenyl)sulfonyl]-N~1~,N~2~-diphenylglycinamide](/img/structure/B6062790.png)

![2,6-di-tert-butyl-4-[(5-nitro-2H-indazol-2-yl)methyl]phenol](/img/structure/B6062809.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-methyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B6062816.png)
![1-(4-fluorobenzyl)-4-{[4-(1H-pyrazol-1-yl)benzyl]amino}-2-pyrrolidinone](/img/structure/B6062817.png)